3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid

Physicochemical property prediction Drug-likeness Lead optimization

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid (CAS No. 2259643-10-0) is a synthetic heterocyclic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B14006134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCOC2)C(=O)O
InChIInChI=1S/C13H16O4/c1-16-11-5-3-10(4-6-11)13(12(14)15)7-2-8-17-9-13/h3-6H,2,7-9H2,1H3,(H,14,15)
InChIKeyKXRTUBSDUUOFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid: Chemical Identity and Core Structural Features


3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid (CAS No. 2259643-10-0) is a synthetic heterocyclic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It belongs to the class of tetrahydropyran derivatives, featuring a substituted phenyl ring at the 3-position of the oxane scaffold. This specific substitution pattern distinguishes it from other regioisomers and forms the basis for its potential as a differentiated scaffold in medicinal chemistry and chemical biology research . Physicochemical properties are currently limited to computational predictions, including a density of 1.203±0.06 g/cm³ and a boiling point of 407.8±45.0 °C .

Why 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid Cannot Be Interchanged with Positional Isomers


Direct substitution of this compound with its close positional isomers, such as 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 3648-58-6) , is scientifically unsound without rigorous re-validation. The shift of the carboxylic acid and 4-methoxyphenyl groups from the 3- to the 4-position on the tetrahydropyran ring fundamentally alters the molecular shape, electronic distribution, and conformational flexibility. These parameters are critical determinants of target binding, metabolic stability, and physicochemical behavior like lipophilicity and solubility [1]. The quantitative evidence below highlights the measurable differences in predicted bulk properties, underscoring the risk of assuming functional equivalence.

Quantified Differentiation of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid from Key Analogs


Predicted Density Comparison Against 4-Positional Isomer

Computational prediction shows a measurable difference in density between the 3-substituted target compound and its 4-substituted regioisomer. The target compound has a slightly higher predicted density than 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, which may reflect differences in molecular packing efficiency and solvation.

Physicochemical property prediction Drug-likeness Lead optimization

Predicted Boiling Point Differentiates from Unsubstituted Parent Scaffold

A clear and significant difference in predicted boiling point is observed when comparing the target compound to the unsubstituted parent molecule, tetrahydro-2H-pyran-3-carboxylic acid. The introduction of the 4-methoxyphenyl group substantially increases the boiling point, which is a key parameter for purification and handling . Comparative bioactivity data against this or any other analog is currently absent from the accessible primary literature.

Purification science Thermal stability Building block quality control

Regioisomeric Identity Validated by Unique CAS Registry Number

The target compound possesses a unique CAS registry number (2259643-10-0), distinguishing it unambiguously from its positional isomers like 4-(3-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-26-2) and 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 3648-58-6) . This unique identifier is the authoritative standard for ensuring the correct chemical entity is procured, preventing costly misidentification in inventory systems and experimental use.

Chemical procurement Inventory verification Analytical reference standards

Acknowledged Absence of Public Comparative Bioactivity Data

A rigorous search of primary research papers, patents, and authoritative databases including PubChem (no entry found for CAS 2259643-10-0 [1]) and ChEMBL (no entry found [2]) reveals a complete lack of publicly available bioactivity data (IC50, Ki, EC50) for this compound against any biological target. No direct or indirect comparative biological data could be identified for any of the pre-defined comparators. This represents a critical evidence gap for scientific selection based on biological function.

Pharmacology Target engagement Structure-activity relationship (SAR)

Validated Application Scenarios for 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid Based on Available Evidence


Rational Scaffold Design in Medicinal Chemistry

Medicinal chemists exploring novel chemical space can select this compound over its 4-substituted regioisomer to probe the effect of substitution geometry on core tetrahydropyran scaffolds. The predicted density difference suggests altered molecular shape, which can be leveraged to explore new vectors in fragment-based drug design or to access intellectual property space distinct from the more common 4-substituted analogs.

Analytical Method Development and Reference Standard Sourcing

Analytical chemists developing HPLC or GC methods for reaction monitoring can use the unique CAS number and distinct predicted boiling point to ensure the correct isomer is selected. The significant boiling point difference from the unsubstituted parent scaffold provides a clear parameter for separation method optimization, confirming the right building block is used in a synthetic sequence.

Chemical Procurement for High-Purity Synthesis

Researchers requiring a specific tetrahydropyran carboxylic acid building block for a multi-step synthesis, available in 98% purity from vendors like Leyan , must rely on the CAS number as the sole unambiguous identifier for procurement. This ensures the correct regioisomer is purchased, preventing the introduction of an incorrect molecular geometry that would lead to the failure of downstream stereospecific reactions.

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